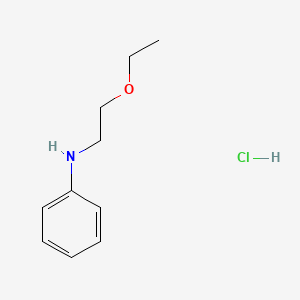
N-(2-ethoxyethyl)anilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyethyl)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)aniline hydrochloride typically involves the reaction of aniline with 2-ethoxyethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Direct Nucleophilic Substitution: Aniline reacts with 2-ethoxyethanol in the presence of hydrochloric acid to form N-(2-ethoxyethyl)aniline hydrochloride.
Reaction Conditions: The reaction is usually conducted at room temperature with continuous stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-(2-ethoxyethyl)aniline hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods often involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield.
化学反応の分析
Types of Reactions
N-(2-ethoxyethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(2-ethoxyethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-ethoxyethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. The ethoxyethyl group enhances its solubility and reactivity, making it a versatile compound in organic synthesis.
類似化合物との比較
Similar Compounds
N-(2-methoxyethyl)aniline hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-propoxyethyl)aniline hydrochloride: Similar structure but with a propoxy group instead of an ethoxy group.
N-(2-butoxyethyl)aniline hydrochloride: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
N-(2-ethoxyethyl)aniline hydrochloride is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications.
生物活性
N-(2-ethoxyethyl)aniline hydrochloride is an organic compound with notable biological activity, particularly in enzyme interactions and protein binding studies. This article delves into its biological properties, synthesis, structural features, and relevant research findings.
Chemical Structure and Properties
N-(2-ethoxyethyl)aniline hydrochloride is classified as an aniline derivative with the molecular formula C10H15ClN and a molecular weight of approximately 201.69 g/mol. The compound features an ethoxyethyl group attached to the nitrogen atom of the aniline structure, enhancing its solubility and reactivity in various chemical environments. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which improves stability and solubility in aqueous solutions.
Synthesis
The synthesis of N-(2-ethoxyethyl)aniline hydrochloride typically involves a straightforward reaction between aniline and 2-ethoxyethanol in the presence of hydrochloric acid. The reaction conditions are controlled to ensure high yields and purity of the product.
Biological Activity
Research indicates that N-(2-ethoxyethyl)aniline hydrochloride exhibits significant biological activity. Key findings include:
- Enzyme Interactions : The compound acts as a nucleophile, participating in various biochemical pathways, which suggests potential applications in pharmacological studies.
- Protein Binding Studies : Initial studies have shown interactions with different proteins, although specific biological effects require further investigation.
Comparative Analysis with Similar Compounds
The following table compares N-(2-ethoxyethyl)aniline hydrochloride with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-ethoxyethyl)aniline | C10H15NO | Contains an ethoxyethyl group; used in biological studies. |
| 4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride | C10H15ClNO | Contains a chlorine atom; different reactivity profile. |
| 2-(2-Ethoxyethoxy)aniline | C10H15NO2 | Has an additional ether group; alters solubility properties. |
| N-(2-hydroxyethyl)aniline | C10H15NO | Hydroxyethyl group instead of ethoxyethyl; different reactivity profile. |
Research Findings
Recent studies have highlighted the following aspects:
- Pharmacological Potential : The unique structure of N-(2-ethoxyethyl)aniline hydrochloride suggests it may serve as a lead compound in drug development targeting specific enzymes or receptors.
- Toxicity and Safety : Preliminary data indicate that while the compound exhibits biological activity, comprehensive toxicity assessments are necessary to ascertain its safety profile for therapeutic use .
特性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC名 |
N-(2-ethoxyethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-9-8-11-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H |
InChIキー |
PNEMPJDMDWNVBN-UHFFFAOYSA-N |
正規SMILES |
CCOCCNC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















